

A Comprehensive Technical Guide to 3-Isocyanatopropyltrimethoxysilane for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isocyanatopropyltrimethoxysilane

Cat. No.: B097296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Isocyanatopropyltrimethoxysilane**, a versatile silane coupling agent pivotal in various scientific and industrial applications. This document outlines its chemical synonyms, physicochemical properties, detailed experimental protocols for its use, and the fundamental reaction mechanisms governing its functionality.

Chemical Synonyms and Identifiers

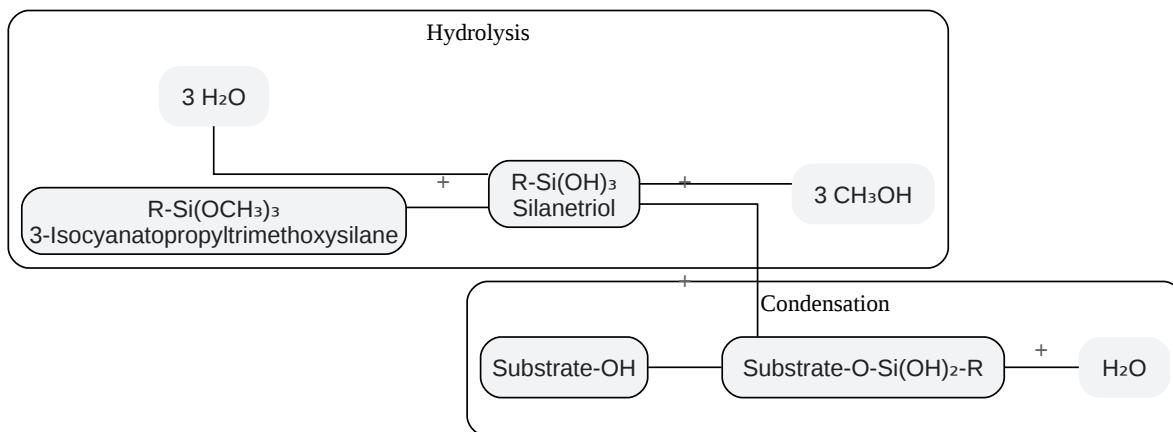
3-Isocyanatopropyltrimethoxysilane is known by a multitude of names in scientific literature and commercial products. For clarity and comprehensive literature searches, a compilation of its common synonyms, trade names, and chemical identifiers is provided below.

Category	Synonym/Identifier
IUPAC Name	3-isocyanatopropyl(trimethoxy)silane
CAS Number	15396-00-6
Molecular Formula	C ₇ H ₁₅ NO ₄ Si
Common Synonyms	(3-Isocyanatopropyl)trimethoxysilane
3-(Trimethoxysilyl)propyl isocyanate	
Isocyanic Acid 3-(Trimethoxysilyl)propyl Ester	
Trimethoxy(3-isocyanatopropyl)silane	
γ-Isocyanatopropyltrimethoxysilane	
Trade Names	A-Link 35
Geniosil GF 40	
Silquest A-Link 35	
KBM-9007	
Abbreviation	IPTMS

Physicochemical Properties

The utility of **3-Isocyanatopropyltrimethoxysilane** stems from its specific physicochemical properties, which are summarized in the table below. These properties are crucial for designing and understanding experiments involving this compound.

Property	Value
Molecular Weight	205.28 g/mol
Appearance	Colorless to pale yellow liquid[1]
Density	1.08 g/cm ³ at 20°C
Boiling Point	95-98°C at 10 mmHg
Melting Point	< 0°C
Flash Point	108°C
Refractive Index	1.421
Purity	Typically >95%
Solubility	Reacts with water

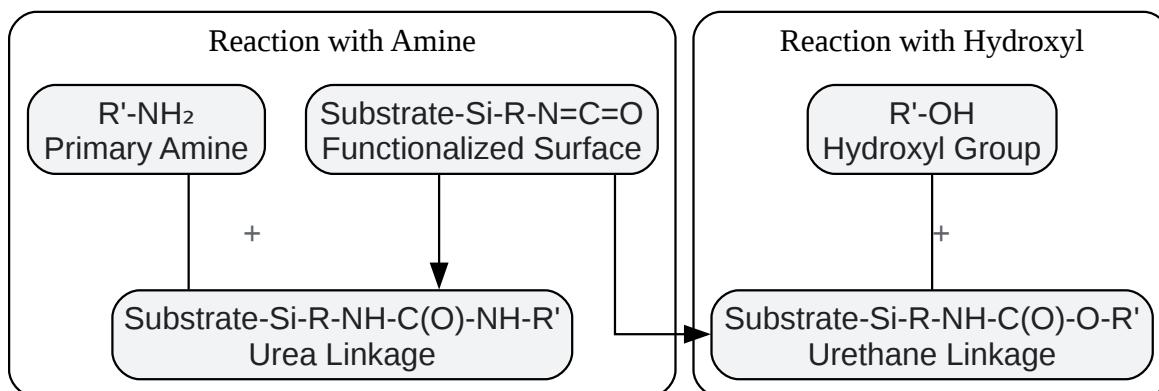

Core Reaction Mechanisms

The functionality of **3-Isocyanatopropyltrimethoxysilane** is primarily based on two key reactions: the hydrolysis and condensation of the trimethoxysilyl group and the reaction of the isocyanate group with nucleophiles.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl end of the molecule is responsible for forming a stable siloxane bond (Si-O-Si) with inorganic substrates that possess surface hydroxyl groups (e.g., glass, silica). This process occurs in two steps:

- **Hydrolysis:** In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-OH).
- **Condensation:** These silanol groups then condense with hydroxyl groups on the substrate surface, releasing water and forming a covalent Si-O-Si bond. Alternatively, they can self-condense with other silanol groups to form a polysiloxane network.



[Click to download full resolution via product page](#)

Hydrolysis and condensation of the trimethoxysilyl group.

Isocyanate Group Reaction

The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly primary amines (-NH₂) and hydroxyl (-OH) groups. This reaction forms stable covalent bonds, such as urea and urethane linkages, respectively. This allows for the covalent attachment of organic molecules to the functionalized surface.

[Click to download full resolution via product page](#)

Reaction of the isocyanate group with nucleophiles.

Experimental Protocols

The following section details experimental protocols for the application of **3-Isocyanatopropyltrimethoxysilane** in surface modification and nanoparticle functionalization.

Functionalization of Graphene Oxide (GO)

This protocol describes the modification of graphene oxide with nano-titanium dioxide using **3-Isocyanatopropyltrimethoxysilane** as a linker.[\[2\]](#)

Materials:

- Graphene Oxide (GO)
- N,N-Dimethylformamide (DMF)
- **3-Isocyanatopropyltrimethoxysilane** (IPTMS)
- Anhydrous ethanol
- Nano-TiO₂
- Deionized (DI) water

Procedure:

- Disperse 0.1 g of GO in 50 mL of DMF by sonicating for 20 minutes to achieve a homogeneous suspension.
- Heat the suspension to 105°C with stirring.
- Add 1 g of IPTMS dropwise to the heated GO suspension.
- Maintain the reaction at 105°C for 2 hours.
- Cool the suspension and centrifuge to collect the functionalized GO (F-GO).

- Wash the F-GO three times with anhydrous ethanol to remove residual IPTMS and DMF.
- Disperse the obtained F-GO in 25 mL of ethanol.
- Separately, disperse 0.03 g of nano-TiO₂ in 25 mL of DI water by sonicating for 20 minutes.
- Slowly add the nano-TiO₂ suspension to the F-GO suspension under rapid stirring at 60°C.
- Continue the reaction for 2 hours to allow the conjugation of nano-TiO₂ to the F-GO.
- The resulting TiO₂-GO nanocomposite can then be collected and dried for further use.

Surface Modification of Glass Slides

This protocol outlines the steps for functionalizing glass slides to improve the adhesion of biomaterials for applications such as bioprinting.

Materials:

- Glass slides
- Ethanol
- Deionized water
- 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) - a related silane, but the principle is identical for IPTMS.
- Toluene
- Sonicator
- Hot plate

Procedure:

- Clean the glass slides by sonicating them in ethanol for 5 minutes.
- Replace the ethanol and sonicate for an additional 5 minutes.

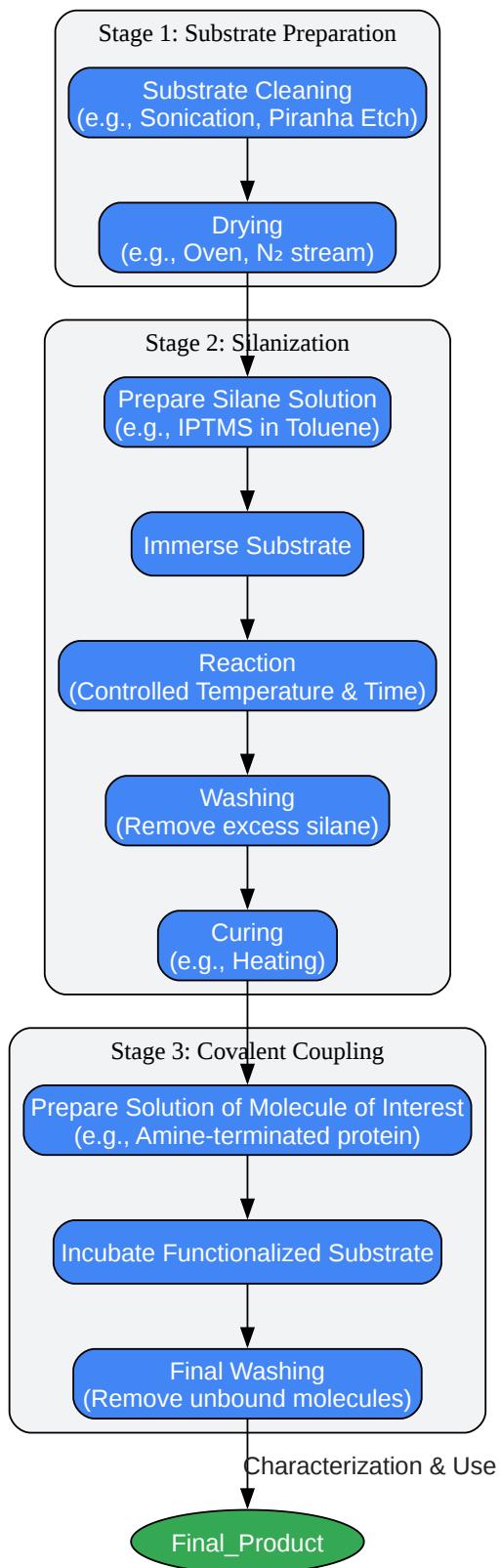
- Sonicate the glass slides in deionized water for 5 minutes.
- In a chemical fume hood, prepare a 5% (v/v) solution of the silane in toluene.
- Immerse the cleaned and dried glass slides in the silane solution.
- Heat the solution with the slides at 60°C overnight.
- Remove the slides from the solution and wash them twice with ethanol and twice with deionized water.
- Dry the slides before use. For biological applications, sterilize the slides in ethanol.

Functionalization of Silica Nanoparticles

This protocol details a method for grafting 3-isocyanatopropyltrichlorosilane (a more reactive analog of IPTMS) onto mesoporous silica nanoparticles (MSNs), followed by reaction with an amine. The principles are directly applicable to IPTMS, though reaction times may need to be adjusted.[\[1\]](#)

Materials:

- Mesoporous Silica Nanoparticles (MSNs)
- Toluene or trichloroethylene
- Diisopropylethylamine
- 3-isocyanatopropyltrichlorosilane
- Amine-containing nucleophile
- Ethanol


Procedure:

- Suspend the MSNs in toluene.
- Cool the suspension to 0°C.

- Successively add diisopropylethylamine (1 mmol) and then isocyanatopropyltrichlorosilane (0.2 mmol) to the cooled suspension.
- Stir the reaction mixture for 1 hour at 0°C.
- Add the amine-containing nucleophile (1 mmol), dissolved in toluene or trichloroethylene (2 mL).
- Allow the reaction to stir at room temperature overnight.
- Isolate the functionalized MSNs by centrifugation (20,000 rpm, 10 min).
- Wash the functionalized MSNs by redispersing in ethanol followed by centrifugation. Repeat this washing step three times.

Experimental Workflow Visualization

The general workflow for a typical surface modification experiment using **3-Isocyanatopropyltrimethoxysilane** can be visualized as a three-stage process: substrate preparation, silanization, and subsequent functionalization.

[Click to download full resolution via product page](#)

General experimental workflow for surface modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functionalisation of mesoporous silica nanoparticles with 3-isocyanatopropyltrichlorosilane [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Isocyanatopropyltrimethoxysilane for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097296#synonyms-for-3-isocyanatopropyltrimethoxysilane-in-scientific-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

